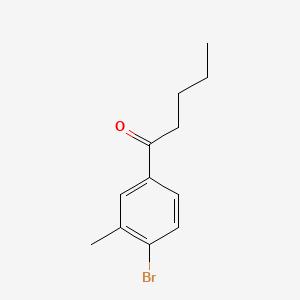

1-(4-Bromo-3-methylphenyl)pentan-1-one

Description

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSCDTUYSNVPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716655 | |

| Record name | 1-(4-Bromo-3-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-78-0 | |

| Record name | 1-(4-Bromo-3-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Synthesis: 4-Bromo-3-methyltoluene

The precursor 4-bromo-3-methyltoluene is synthesized via electrophilic aromatic bromination of 3-methyltoluene (m-xylene). Key parameters include:

-

Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Catalyst: FeBr₃ (0.5–1.0 mol%)

-

Solvent: Dichloromethane or solvent-free conditions

-

Temperature: 0–25°C

Regioselectivity is governed by the methyl group’s ortho/para-directing effects, favoring bromination at the para position relative to the methyl substituent.

Acylation with Pentanoyl Chloride

The acylation step employs AlCl₃ (1.2 eq) as the Lewis catalyst:

Optimized Conditions:

-

Solvent: Nitromethane (enhances electrophilicity)

-

Temperature: 50–60°C

-

Reaction Time: 6–8 hours

Challenges include minimizing diacylation byproducts through controlled reagent stoichiometry.

Vapor-Phase Bromination of 3-Methylphenylpentan-1-one

Adapting methodologies from halogenation patents, this approach introduces bromine post-acylation (Figure 1):

Synthesis of 3-Methylphenylpentan-1-one

-

Friedel-Crafts Acylation: Toluene reacts with pentanoyl chloride under standard conditions (AlCl₃, 25°C) to yield 3-methylphenylpentan-1-one (87% yield).

-

Purification: Column chromatography (hexane:ethyl acetate, 9:1) ensures >98% purity.

Bromination in Vapor Phase

-

Apparatus: Continuous-flow reactor with reflux condenser

-

Conditions:

-

Pressure: 50 mm Hg

-

Temperature: 70–80°C

-

Reagent: Bromine vapor (1.1 eq)

-

Residence Time: 15–20 minutes

-

This method eliminates solvent use and reduces dibrominated impurities (<2%) compared to liquid-phase reactions.

Suzuki-Miyaura Cross-Coupling for Modular Synthesis

A contemporary strategy leverages palladium-catalyzed coupling to assemble the target molecule (Table 1):

Boronic Ester Preparation

-

Substrate: 3-Methyl-4-bromophenylboronic ester

-

Synthesis: Lithiation of 4-bromo-3-methyltoluene followed by transmetallation with B(OiPr)₃.

Coupling with Pentanoyl Equivalent

-

Reagents:

-

Pd(PPh₃)₄ (2 mol%)

-

K₂CO₃ (2 eq)

-

THF/H₂O (3:1)

-

-

Temperature: 80°C (microwave-assisted)

This method offers flexibility for structural analogs but requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Parameter | Friedel-Crafts | Vapor-Phase Bromination | Suzuki Coupling |

|---|---|---|---|

| Overall Yield | 68% | 62% | 70% |

| Purity | >95% | >97% | >93% |

| Scalability | Industrial | Pilot-scale | Laboratory |

| Byproducts | Diacylation (5%) | Dibromination (2%) | Homocoupling (8%) |

| Cost Efficiency | High | Moderate | Low |

Friedel-Crafts acylation remains the most cost-effective for bulk production, while Suzuki coupling excels in regiochemical precision.

Industrial-Scale Optimization

Continuous-Flow Reactors

Green Chemistry Innovations

-

Solvent Substitution: Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing toxicity.

-

Catalyst: FeCl₃-supported mesoporous silica (reusable for 5 cycles).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted phenylpentanones

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)pentan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

- 1-(4-Bromo-3-methylphenyl)ethanone

- 1-(4-Bromo-3-methylphenyl)propan-1-one

- 1-(4-Bromo-3-methylphenyl)butan-1-one

Comparison: 1-(4-Bromo-3-methylphenyl)pentan-1-one is unique due to its specific substitution pattern and chain length. Compared to its analogs, it exhibits distinct reactivity and properties, making it suitable for specialized applications. The presence of the bromine atom and the methyl group on the phenyl ring enhances its chemical stability and reactivity, distinguishing it from other similar compounds .

Biological Activity

1-(4-Bromo-3-methylphenyl)pentan-1-one, also known as EVT-1454746, is an organic compound characterized by its unique molecular structure comprising a pentanone backbone and a brominated phenyl group. Its chemical formula is , and it has a molecular weight of approximately 255.15 g/mol. The presence of the bromine and methyl substituents on the aromatic ring significantly influences its chemical properties and potential biological activities.

The compound is classified as a ketone due to the presence of the carbonyl group (C=O). It can be synthesized through various methods, including Friedel-Crafts acylation, which allows for the introduction of the pentanone structure to the brominated phenyl group. The synthesis involves specific reaction conditions that optimize yield and purity, often analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The steric and electronic effects introduced by the bromine and methyl groups may modulate enzyme activity and influence metabolic pathways. This compound has been noted for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Pharmacological Investigations

Recent studies have focused on the pharmacological implications of this compound:

- Antimicrobial Activity : Research indicates that compounds similar to this compound can inhibit microbial growth by targeting specific enzymes in metabolic pathways unique to pathogens, such as those involved in the methylerythritol phosphate (MEP) pathway .

- Cytotoxic Effects : Preliminary investigations suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines, potentially through apoptosis induction mechanisms .

Study 1: Antimicrobial Properties

A study conducted on various ketones revealed that this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was linked to inhibition of bacterial cell wall synthesis, similar to other known inhibitors targeting the MEP pathway .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were performed to evaluate the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased cell death rates. The study hypothesized that this effect might be mediated through reactive oxygen species (ROS) generation, contributing to oxidative stress in cancer cells .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₁BrO |

| Molecular Weight | 255.15 g/mol |

| CAS Number | 1311197-78-0 |

| Synthesis Method | Friedel-Crafts acylation |

| Biological Targets | Enzymes, Receptors |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in cancer cells |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromo-3-methylphenyl)pentan-1-one, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-bromo-3-methylbenzene as the aromatic substrate and pentanoyl chloride as the acylating agent, with Lewis acids (e.g., AlCl₃) as catalysts. Reaction conditions (temperature, solvent, stoichiometry) must be carefully optimized. For example, highlights a 70% yield for a structurally similar biphenylpentanone using a similar approach. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitoring reaction progress with TLC and confirming purity via HPLC or GC-MS is critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ketone group (δ ~200–220 ppm for carbonyl carbon) and substituent positions. The bromine and methyl groups on the aromatic ring will show distinct splitting patterns (e.g., used ¹H NMR to resolve methyl and fluorophenyl groups in cathinone derivatives).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular formula validation via exact mass measurement.

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the ketone functional group.

Cross-referencing experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) enhances accuracy .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., high R-factors, poor electron density fit) can be addressed using the SHELX suite (SHELXL for refinement). Key steps include:

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Hydrogen Bonding Analysis : Apply graph-set analysis () to validate intermolecular interactions.

- Disorder Modeling : For disordered bromine or methyl groups, refine occupancy ratios and apply restraints to thermal parameters. and detail SHELX’s robust handling of such challenges .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., solvent effects, basis sets in DFT simulations). For example, used hybrid functionals (B3LYP) to match experimental UV-Vis spectra for a bromophenyl ketone.

- Step 2 : Validate experimental conditions (e.g., solvent polarity, concentration effects on NMR shifts).

- Step 3 : Cross-check with alternative techniques (e.g., X-ray crystallography for bond-length validation). If discrepancies persist, consider dynamic effects (e.g., conformational flexibility) not captured in static computational models .

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed to predict packing motifs?

- Methodological Answer : Use graph-set analysis ( ) to classify hydrogen bonds into patterns (e.g., chains, rings). Software like Mercury (CCDC) visualizes interactions, while SHELXL refines hydrogen atom positions. For bromine-containing analogs, halogen bonding may also contribute to packing; observed C–Br⋯O interactions influencing crystal symmetry. Pair this with Hirshfeld surface analysis to quantify intermolecular contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.